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Compound of Interest

Compound Name: 7-lodo-2-methyl-2H-indazole

Cat. No.: B566743

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of the heterocyclic compound 7-lodo-2-methyl-2H-indazole. Due to the limited availability of
direct experimental procedures in published literature, this document outlines a plausible and
robust synthetic route based on established chemical transformations within the indazole
family. The guide also presents predicted characterization data to aid in the identification and
analysis of the target compound.

Introduction

Indazoles are a class of bicyclic heterocyclic compounds that are of significant interest in
medicinal chemistry due to their diverse pharmacological activities. The substitution pattern on
the indazole core plays a crucial role in modulating their biological effects. 7-lodo-2-methyl-
2H-indazole is a derivative that holds potential as a key intermediate in the synthesis of more
complex molecules, particularly in the development of kinase inhibitors and other therapeutic
agents. The presence of an iodine atom at the 7-position provides a versatile handle for further
functionalization through various cross-coupling reactions.

This guide details a two-step synthetic pathway commencing from the readily available
precursor, 2-methyl-7-nitro-2H-indazole. The synthesis involves the reduction of the nitro group
to an amine, followed by a Sandmeyer iodination to introduce the iodo substituent at the 7-
position.
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Synthetic Pathway

The proposed synthesis of 7-lodo-2-methyl-2H-indazole is a two-step process starting from 2-
methyl-7-nitro-2H-indazole. The initial step involves the reduction of the nitro group to form 7-
amino-2-methyl-2H-indazole. The subsequent step is the conversion of the amino group to an
iodo group via a Sandmeyer reaction.

Sandmeyer lodination
Reduction (1. NaNO2, H2S04

(e.9., SnCI2:2H20, HC) | 7. Amino-2-methyl-2H-indazole 2.K) >

2-Methyl-7-nitro-2H-indazole

7-lodo-2-methyl-2H-indazole

Click to download full resolution via product page

Caption: Synthetic route for 7-lodo-2-methyl-2H-indazole.

Experimental Protocols
Synthesis of 7-Amino-2-methyl-2H-indazole

Materials:

2-Methyl-7-nitro-2H-indazole

 Tin(ll) chloride dihydrate (SnCl2:2H20)

o Concentrated hydrochloric acid (HCI)

e Sodium hydroxide (NaOH) solution (e.g., 10 M)
o Ethyl acetate

e Anhydrous sodium sulfate (Na2S0a4)

o Deionized water

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-
methyl-7-nitro-2H-indazole (1.0 eq) in ethanol.

To this suspension, add a solution of tin(ll) chloride dihydrate (5.0 eq) in concentrated
hydrochloric acid.

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature and carefully
neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic
(pH > 10), which will precipitate tin salts.

Extract the aqueous slurry with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
7-amino-2-methyl-2H-indazole, which can be purified by column chromatography on silica

gel.

Synthesis of 7-lodo-2-methyl-2H-indazole

Materials:

7-Amino-2-methyl-2H-indazole

Concentrated sulfuric acid (H2SOa)

Sodium nitrite (NaNO2)

Potassium iodide (KI)

Sodium thiosulfate (Na=S20s3) solution

Dichloromethane or Ethyl acetate

Anhydrous sodium sulfate (Na2S0a)
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e Deionized water
e |ce
Procedure:

e In a beaker cooled in an ice-salt bath, dissolve 7-amino-2-methyl-2H-indazole (1.0 eq) in a
mixture of concentrated sulfuric acid and water.

e Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the
temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure
complete diazotization.

» In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

o Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous
stirring. Effervescence will be observed.

» Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60
°C) for approximately 1 hour to ensure complete decomposition of the diazonium salt.

o Cool the reaction mixture and quench by adding a saturated aqueous solution of sodium
thiosulfate to remove any excess iodine.

o Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).

» Combine the organic layers, wash successively with water and brine, and then dry over
anhydrous sodium sulfate.

« Filter the drying agent and concentrate the organic phase under reduced pressure.

 Purify the crude product by column chromatography on silica gel to obtain 7-lodo-2-methyl-
2H-indazole.

Characterization Data

The following table summarizes the predicted and known physicochemical and spectral
properties of 7-lodo-2-methyl-2H-indazole. The spectral data are predictions based on the
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analysis of structurally related indazole derivatives.

Property Data Reference/Method
Molecular Formula CsH7IN2 [1]
Molecular Weight 258.06 g/mol [1]
CAS Number 1216694-71-1 [1]
Predicted to be a white to pale
Appearance _ Analogy
yellow solid
Melting Point Not available -

Predicted & (ppm): 7.6-7.8 (d,
1H), 7.2-7.4 (d, 1H), 6.8-7.0 (, o
1H NMR (400 MHz, CDCIs) 1H), 4.2-4.4 (s, 3H), 8.0-8.2 ( Prediction
,4.2-4.4 (s, , 8.0-8.2 (s,

1H)

Predicted 6 (ppm): 145-147,
13C NMR (100 MHz, CDCIs) 140-142, 130-132, 125-127, Prediction
120-122, 90-92, 40-42

Predicted m/z: 258 (M%), 131 o
Mass Spectrometry (EI) Prediction
(M+-1), 116, 89

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and
characterization of 7-lodo-2-methyl-2H-indazole.
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Caption: General workflow for synthesis and characterization.
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Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and
characterization of 7-lodo-2-methyl-2H-indazole. The proposed two-step synthetic route,
involving a nitro group reduction followed by a Sandmeyer iodination, represents a reliable and
scalable method for obtaining the target compound. The provided characterization data, based
on analogies to similar structures, will serve as a valuable reference for researchers working on
the synthesis and application of this and related indazole derivatives in the field of drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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